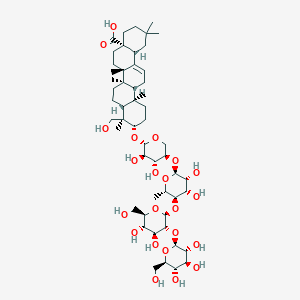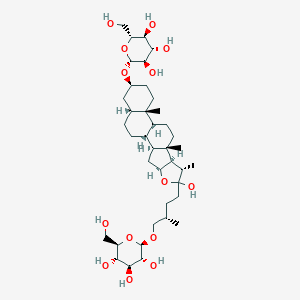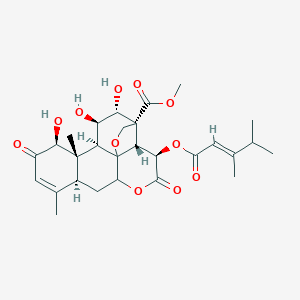
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide, also known as ATFA, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic effects. ATFA is a tetrazole-based compound that has been synthesized and studied for its potential use in various applications.
Mechanism Of Action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide is not fully understood, but studies have shown that it can interact with various proteins and enzymes in cells. One proposed mechanism is that N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can bind to DNA and induce apoptosis in cancer cells. Another proposed mechanism is that N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can inhibit the activity of enzymes involved in inflammation, leading to a reduction in pro-inflammatory cytokines.
Biochemical And Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB and MAPK signaling pathways. In neurodegenerative diseases, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic effects. However, there are also limitations to its use in experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide derivatives with improved properties, such as increased potency or reduced toxicity. Finally, studies could explore the use of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide is a tetrazole-based compound that has gained attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has shown promise in cancer treatment, inflammation, and neurodegenerative diseases, but further research is needed to fully understand its potential applications.
Synthesis Methods
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with sodium azide and allylamine. This reaction produces a tetrazole ring, which is the core structure of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide. The resulting product can be purified using various techniques, such as column chromatography, recrystallization, or HPLC.
Scientific Research Applications
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been studied for its potential use in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Inflammation is another area of research, where N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been studied for its potential neuroprotective effects.
properties
Product Name |
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide |
|---|---|
Molecular Formula |
C11H10FN5O |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
3-fluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10FN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
InChI Key |
WNQUZPLADABWTD-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)









